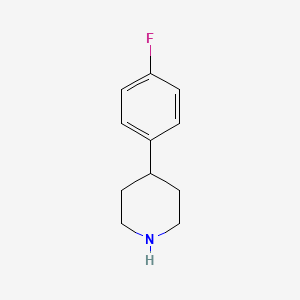

4-(4-Fluorophenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYALJSDFPSAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374655 | |

| Record name | 4-(4-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37656-48-7 | |

| Record name | 4-(4-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Fluorophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Fluorophenyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended to support research, development, and quality control activities.

Core Physicochemical Data

4-(4-Fluorophenyl)piperidine is an organic compound with the chemical formula C11H14FN.[1] It is recognized as a white crystalline solid.[1] This compound is almost insoluble in water at room temperature but demonstrates solubility in many organic solvents.[1] It serves as a crucial building block in the synthesis of bioactive molecules and drugs, particularly those targeting the central nervous system, such as antidepressants and antipsychotics.[1]

The fundamental physicochemical properties of 4-(4-Fluorophenyl)piperidine are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C11H14FN | [1] |

| Molecular Weight | 179.23 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 258.6 ± 40.0 °C at 760 mmHg | [3] |

| Melting Point | Not available | [3] |

| pKa (Predicted) | 3.33 ± 0.10 | [1] |

| logP (Computed) | 2.1 | [2] |

| Solubility | Almost insoluble in water, soluble in many organic solvents | [1] |

| Density (Predicted) | 1.272 ± 0.06 g/cm³ | [1] |

| Flash Point | 110.2 ± 27.3 °C | [3] |

| Vapor Pressure | 0.0136 mmHg at 25°C | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research and development. The following sections outline standard experimental protocols.

2.1 Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at different pH levels, affecting its solubility and biological activity. Potentiometric titration is a high-precision technique for its determination.[4]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the active pharmaceutical ingredient (API), 4-(4-Fluorophenyl)piperidine, in a suitable buffer, diluted to a concentration of at least 10⁻⁴ M.[5]

-

Prepare 0.1 M sodium hydroxide and 0.1 M hydrochloric acid solutions for titration.[5]

-

Use a 0.15 M potassium chloride solution to maintain a constant ionic strength throughout the experiment.[5]

-

-

Instrumentation and Calibration:

-

Calibrate a potentiometer using standard aqueous buffers with pH values of 4, 7, and 10 to ensure accurate pH measurements.[5]

-

-

Titration Procedure:

-

Purge the drug solution with nitrogen to remove any dissolved gases.[5]

-

Place the solution in a reaction vessel equipped with a magnetic stirrer and immerse the pH electrode.[5]

-

Gradually add the titrant (0.1 M sodium hydroxide for an acidic substance or 0.1 M hydrochloric acid for a basic substance) in small increments.[5]

-

Continuously monitor and record the pH at each increment, ensuring the signal drift is less than 0.01 pH units per minute before each reading.[5]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffering region on the titration curve.[6] This is the point where the concentrations of the acid and its conjugate base are equal.

-

2.2 Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties.[7] The shake-flask method is the gold standard for experimental logP determination.[8]

Methodology:

-

Preparation of Phases:

-

Partitioning:

-

Accurately weigh a small quantity of 4-(4-Fluorophenyl)piperidine and dissolve it in a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., a 50/50 mixture).[9]

-

Agitate the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.[10]

-

Allow the phases to separate completely, which may be facilitated by centrifugation.

-

-

Quantification:

-

Carefully sample a precise volume from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11]

-

-

Calculation:

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[7]

-

2.3 Determination of Solubility

Solubility is the maximum amount of a solute that can be dissolved in a solvent at a specific temperature.[12]

Methodology:

-

Sample Preparation:

-

Dissolution:

-

Add a small, known amount of the solid to the test tube.[12]

-

Stopper the test tube and shake vigorously to facilitate dissolution.[12] It is important to avoid heating the solution with your hands.[12]

-

Continue adding small increments of the solid, shaking after each addition, until a saturated solution is formed (i.e., no more solid dissolves).

-

-

Equilibration and Measurement:

-

Calculation:

-

The solubility is expressed as the mass of solute dissolved per volume or mass of solvent at the recorded temperature.

-

Experimental Workflow: Synthesis of 4-(4-Fluorophenyl)piperidine

4-(4-Fluorophenyl)piperidine is a valuable precursor in the synthesis of more complex molecules.[13][14] A common synthetic route involves the hydrogenation of a tetrahydropyridine derivative.[15]

Caption: Synthetic pathway for 4-(4-Fluorophenyl)piperidine.

References

- 1. chembk.com [chembk.com]

- 2. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Fluorophenyl)piperidine | CAS#:37656-48-7 | Chemsrc [chemsrc.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. acdlabs.com [acdlabs.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. agilent.com [agilent.com]

- 10. enamine.net [enamine.net]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. WO1998053824A1 - Novel process - Google Patents [patents.google.com]

- 15. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 4-(4-Fluorophenyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-(4-Fluorophenyl)piperidine. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and analytical chemistry, where the precise characterization of molecular structures is paramount.

Introduction

4-(4-Fluorophenyl)piperidine is a synthetic organic compound that incorporates a piperidine ring substituted with a 4-fluorophenyl group at the 4-position. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Accurate and detailed spectroscopic data, particularly from ¹H and ¹³C NMR, are essential for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This guide presents the available NMR data in a structured format, outlines the experimental protocols for data acquisition, and provides visualizations to illustrate the analytical workflow.

Spectroscopic Data

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 4-(4-Fluorophenyl)piperidine

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | 7.15 - 7.25 | m | - |

| H-3', H-5' (Aromatic) | 6.95 - 7.05 | t | 8.7 |

| H-2, H-6 (Piperidine, axial) | 2.65 - 2.75 | td | J = 12.5, 2.5 |

| H-2, H-6 (Piperidine, equatorial) | 3.10 - 3.20 | dt | J = 12.5, 3.0 |

| H-4 (Piperidine) | 2.75 - 2.85 | m | - |

| H-3, H-5 (Piperidine, axial) | 1.60 - 1.70 | qd | J = 12.5, 3.5 |

| H-3, H-5 (Piperidine, equatorial) | 1.80 - 1.90 | ddd | J = 12.5, 4.0, 2.0 |

| NH (Piperidine) | 1.50 - 1.60 | br s | - |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent is typically CDCl₃ or DMSO-d₆. The appearance of signals for the piperidine ring protons can be complex due to chair-chair interconversion and second-order effects.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for 4-(4-Fluorophenyl)piperidine

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1' (Aromatic) | 141.5 (d, J = 7.5 Hz) |

| C-2', C-6' (Aromatic) | 128.5 (d, J = 8.0 Hz) |

| C-3', C-5' (Aromatic) | 115.2 (d, J = 21.0 Hz) |

| C-4' (Aromatic) | 161.5 (d, J = 243.0 Hz) |

| C-4 (Piperidine) | 42.0 |

| C-2, C-6 (Piperidine) | 46.0 |

| C-3, C-5 (Piperidine) | 34.0 |

Note: The chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm). The values for the fluorinated aromatic ring will show characteristic splitting due to carbon-fluorine coupling.

Experimental Protocols

A standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 4-(4-Fluorophenyl)piperidine is provided below. This protocol is based on general best practices for the NMR analysis of small organic molecules.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of 4-(4-Fluorophenyl)piperidine.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C NMR referencing (δ = 0.00 ppm).

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

NMR Data Acquisition

-

Instrumentation: All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled carbon experiment with a 30° or 45° pulse (e.g., 'zgpg30' on Bruker instruments) is used to obtain quantitative information.

-

Spectral Width: A spectral width of 200-240 ppm is appropriate.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

-

Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow for the acquisition and analysis of NMR data for 4-(4-Fluorophenyl)piperidine.

Mass Spectrometry Analysis of 4-(4-Fluorophenyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(4-Fluorophenyl)piperidine. The document outlines detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presents key quantitative data, and illustrates the proposed fragmentation pathway of the molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and characterization of this and similar compounds.

Compound Information

4-(4-Fluorophenyl)piperidine is a chemical compound with the molecular formula C₁₁H₁₄FN. It is a derivative of piperidine and is of interest in pharmaceutical research and drug development due to its presence as a structural motif in various biologically active molecules.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄FN | [1] |

| Monoisotopic Mass | 179.11103 u | [1] |

| Molar Mass | 179.23 g/mol | [1] |

| CAS Number | 37656-48-7 | [1] |

Experimental Protocols

This section provides detailed methodologies for the analysis of 4-(4-Fluorophenyl)piperidine using GC-MS and LC-MS/MS. These protocols are based on established methods for similar piperidine derivatives and aromatic amines and can be adapted as a starting point for specific analytical needs.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 4-(4-Fluorophenyl)piperidine.

2.1.1. Sample Preparation

-

Standard Solution Preparation: Accurately weigh 10 mg of 4-(4-Fluorophenyl)piperidine reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve desired concentrations for calibration.

-

Sample Extraction (from a matrix, if applicable): For a solid or semi-solid matrix, an appropriate extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be employed to isolate the analyte.

2.1.2. GC-MS Instrumentation and Conditions

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the quantification of 4-(4-Fluorophenyl)piperidine in complex matrices.

2.2.1. Sample Preparation

-

Standard Solution Preparation: Prepare stock and working standard solutions as described for GC-MS analysis, using a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Protein Precipitation (for biological matrices): To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for analysis.

2.2.2. LC-MS/MS Instrumentation and Conditions

| Parameter | Recommended Setting |

| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |

| Column | ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or similar |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

| Sheath Gas Temperature | 350 °C |

| Sheath Gas Flow | 11 L/min |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

2.2.3. Multiple Reaction Monitoring (MRM) Parameters

The following MRM transitions are proposed for the quantification and confirmation of 4-(4-Fluorophenyl)piperidine. These should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-(4-Fluorophenyl)piperidine | 180.1 | 109.1 | 20 |

| 4-(4-Fluorophenyl)piperidine | 180.1 | 83.1 | 25 |

Mass Spectral Data and Fragmentation Analysis

Proposed Key Fragment Ions under EI-MS

| m/z | Proposed Ion Structure | Description |

| 179 | [C₁₁H₁₄FN]⁺• | Molecular Ion (M⁺•) |

| 178 | [C₁₁H₁₃FN]⁺ | Loss of a hydrogen radical from the piperidine ring |

| 123 | [C₇H₆F]⁺ | Tropylium-like ion from the fluorophenyl moiety |

| 109 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 96 | [C₆H₁₀N]⁺ | Piperidine ring fragment after cleavage |

| 83 | [C₅H₉N]⁺ | Piperidine iminium ion |

Proposed Fragmentation Pathway

The fragmentation of 4-(4-Fluorophenyl)piperidine under electron ionization is expected to be initiated by the ionization of the nitrogen atom or the aromatic ring. Key fragmentation pathways likely include alpha-cleavage adjacent to the nitrogen atom and cleavage of the bond connecting the piperidine and fluorophenyl rings.

Caption: Proposed EI fragmentation pathway of 4-(4-Fluorophenyl)piperidine.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the GC-MS and LC-MS/MS analysis of 4-(4-Fluorophenyl)piperidine.

Caption: General workflow for GC-MS analysis.

Caption: General workflow for LC-MS/MS analysis.

References

Crystal Structure of 4-(4-Fluorophenyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic structure of 4-(4-Fluorophenyl)piperidine. Due to the limited availability of the complete crystal structure of the title compound in publicly accessible databases, this guide presents the crystallographic data of a closely related analog, 4-(4-Chlorophenyl)piperidin-4-ol, to offer valuable structural insights. This guide also details the experimental protocols for crystal structure determination and explores potential biological signaling pathways associated with this class of compounds.

Representative Crystallographic Data: 4-(4-Chlorophenyl)piperidin-4-ol

The following table summarizes the single-crystal X-ray diffraction data for 4-(4-Chlorophenyl)piperidin-4-ol, a structurally similar compound to 4-(4-Fluorophenyl)piperidine. This data provides a reasonable approximation of the expected crystal system, space group, and unit cell dimensions.[1][2][3]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄ClNO |

| Formula Weight | 211.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3706 (10) |

| b (Å) | 9.5204 (8) |

| c (Å) | 10.6164 (9) |

| α (°) | 90 |

| β (°) | 108.458 (8) |

| γ (°) | 90 |

| Volume (ų) | 1090.13 (16) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation type | Cu Kα |

| Wavelength (Å) | 1.54178 |

Experimental Protocols

The determination of the crystal structure of a small organic molecule like 4-(4-Fluorophenyl)piperidine involves two primary stages: crystallization to obtain high-quality single crystals and subsequent analysis by X-ray diffraction.

Crystallization of 4-(4-Fluorophenyl)piperidine

Obtaining diffraction-quality crystals is a critical first step. The following are common crystallization techniques applicable to piperidine derivatives:

-

Slow Evaporation:

-

Dissolve the purified 4-(4-Fluorophenyl)piperidine in a suitable solvent (e.g., ethanol, methanol, acetonitrile) to create a saturated or near-saturated solution.[4][5]

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container to allow for the slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Monitor for crystal growth over several days to weeks.

-

-

Solvent-Antisolvent Diffusion:

-

Dissolve the compound in a "good" solvent in which it is highly soluble.

-

Carefully layer a "poor" solvent (an antisolvent in which the compound is insoluble but miscible with the good solvent) on top of the solution.

-

Diffusion at the interface of the two solvents will gradually decrease the solubility of the compound, promoting crystallization.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then further cool in a refrigerator or cold bath. The decrease in solubility upon cooling will induce crystallization.

-

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, their three-dimensional structure can be determined using SC-XRD.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.[6]

-

Data Collection:

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.[7]

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam (commonly from a Cu or Mo source) is directed at the crystal.[6][7]

-

As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]

-

-

Data Processing and Structure Solution:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The intensities of the diffracted X-rays are used to calculate the electron density map of the crystal.

-

From the electron density map, the positions of the individual atoms are determined, and a molecular model is built.

-

-

Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of bond lengths, bond angles, and other structural parameters.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

Potential Signaling Pathway: PI3K/Akt

Piperidine derivatives are known to exhibit a wide range of biological activities and can modulate various signaling pathways.[9] One such pathway that is a common target for therapeutic intervention is the PI3K/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and metabolism.[9][10][11]

References

- 1. 4-(4-Chlorophenyl)piperidin-4-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 4-(4-Fluorophenyl)piperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-fluorophenyl)piperidine, a key intermediate in the synthesis of various pharmaceuticals. A thorough understanding of its solubility is critical for process development, formulation, and quality control in the pharmaceutical industry.

Introduction

4-(4-Fluorophenyl)piperidine is a heterocyclic amine with the molecular formula C₁₁H₁₄FN. Its structure, consisting of a polar piperidine ring and a nonpolar fluorophenyl group, imparts a versatile solubility profile. This document summarizes the available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow for this procedure.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-Fluorophenyl)piperidine is provided below:

| Property | Value |

| Molecular Formula | C₁₁H₁₄FN |

| Molecular Weight | 179.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not consistently reported |

| Boiling Point | ~258.6 °C at 760 mmHg |

Solubility Profile

Table 1: Qualitative Solubility of 4-(4-Fluorophenyl)piperidine and its Derivatives in Various Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility of 4-(4-Fluorophenyl)piperidine & Derivatives |

| Alcohols | Methanol, Ethanol | Freely Soluble to Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Apolar Solvents | Hexane | Limited Solubility |

| Aqueous | Water | Almost Insoluble / Slightly Soluble (especially hydrochloride salt) |

Note: The solubility of piperidine derivatives can be significantly influenced by the presence of other functional groups and the salt form of the compound. For instance, the hydrochloride salt of 4-(4-fluorophenyl)piperidine is described as water-soluble.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 4-(4-Fluorophenyl)piperidine in an organic solvent using the isothermal shake-flask method. This is a widely accepted technique for generating reliable solubility data.

4.1. Materials

-

4-(4-Fluorophenyl)piperidine (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Calibrated analytical balance (± 0.1 mg)

-

Thermostatic shaker bath

-

Vials with screw caps and PTFE septa

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

4.2. Procedure

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C, 37 °C) in the thermostatic shaker bath.

-

Sample Preparation: Add an excess amount of 4-(4-Fluorophenyl)piperidine to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Add a precise volume of the temperature-equilibrated solvent to each vial. Seal the vials tightly and place them in the thermostatic shaker bath. Agitate the vials at a constant speed for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately attach a syringe filter and dispense the filtered saturated solution into a pre-weighed volumetric flask.

-

Gravimetric Analysis: Record the weight of the filtered solution. Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute. Once the solvent is fully evaporated, weigh the flask containing the dried solute. The difference in weight corresponds to the mass of the dissolved 4-(4-Fluorophenyl)piperidine.

-

Chromatographic Analysis (Alternative): Alternatively, the concentration of the saturated solution can be determined by a validated HPLC or GC method. Prepare a series of calibration standards of 4-(4-Fluorophenyl)piperidine in the chosen solvent. Dilute the filtered saturated solution to fall within the calibration range and analyze it.

-

Calculation of Solubility:

-

Gravimetric Method: Solubility ( g/100 mL) = (mass of solute / volume of solvent) * 100

-

Chromatographic Method: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Conclusion

While quantitative solubility data for 4-(4-Fluorophenyl)piperidine in organic solvents is sparse in the public domain, its structural characteristics suggest good solubility in a range of common organic solvents, with the exception of highly nonpolar ones. For applications requiring precise solubility values, direct experimental determination is necessary. The provided shake-flask protocol offers a reliable and standardized method for obtaining such data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and designing suitable formulations in the drug development pipeline.

References

The Pivotal Role of the 4-(4-Fluorophenyl)piperidine Scaffold in Central Nervous System Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-fluorophenyl)piperidine moiety is a privileged scaffold in modern medicinal chemistry, particularly in the realm of central nervous system (CNS) drug discovery. Its unique structural and physicochemical properties have made it a cornerstone in the design of a multitude of clinically successful and investigational drugs targeting a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of compounds incorporating this critical chemical entity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction: The Significance of a Privileged Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. The addition of a 4-fluorophenyl group at the 4-position of the piperidine ring confers several advantageous properties for CNS drug candidates. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. This is a critical factor for blood-brain barrier (BBB) penetration and target engagement within the CNS.

Derivatives of 4-(4-fluorophenyl)piperidine have demonstrated significant activity as antipsychotics, antidepressants, and agents for neurodegenerative diseases, primarily through their interaction with dopamine and serotonin receptors.[2][3]

Synthesis of 4-(4-Fluorophenyl)piperidine and its Derivatives

The synthesis of the core 4-(4-fluorophenyl)piperidine scaffold can be achieved through various synthetic routes. A common method involves the hydrogenation of a corresponding pyridine precursor.

General Synthesis of 4-(4-Fluorophenyl)piperidine:

A widely employed method for the synthesis of 4-(4-fluorophenyl)piperidine involves the catalytic hydrogenation of a tetrahydropyridine intermediate. For instance, 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine can be hydrogenated using a palladium on carbon (Pd/C) or palladium hydroxide catalyst under a hydrogen atmosphere to yield the saturated piperidine ring.[4] Subsequent debenzylation affords the core 4-(4-fluorophenyl)piperidine.

Further derivatization, such as the synthesis of butyrophenone antipsychotics like Haloperidol, involves the N-alkylation of the piperidine nitrogen with an appropriate side chain. This is typically achieved through a nucleophilic substitution reaction between the secondary amine of the piperidine and an alkyl halide.[5]

Mechanism of Action and Therapeutic Applications

Compounds incorporating the 4-(4-fluorophenyl)piperidine scaffold exert their effects on the CNS through modulation of various neurotransmitter systems.

Antipsychotic Activity: Dopamine and Serotonin Receptor Modulation

A significant number of atypical antipsychotics feature the 4-(4-fluorophenyl)piperidine moiety. Their mechanism of action is primarily attributed to their ability to antagonize dopamine D2 receptors and serotonin 5-HT2A receptors.[2][6] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the alleviation of positive symptoms of schizophrenia, such as hallucinations and delusions.[7] Concurrently, 5-HT2A receptor antagonism is believed to increase dopamine release in the prefrontal cortex, potentially mitigating the negative and cognitive symptoms of the disorder and reducing the incidence of extrapyramidal side effects associated with D2 blockade alone.[2][7]

Antidepressant and Anxiolytic Activity

The 4-(4-fluorophenyl)piperidine scaffold is also a key component of selective serotonin reuptake inhibitors (SSRIs), such as Paroxetine. By blocking the serotonin transporter (SERT), these drugs increase the synaptic concentration of serotonin, a neurotransmitter critically involved in mood regulation. This enhancement of serotonergic neurotransmission is the primary mechanism underlying their antidepressant and anxiolytic effects.

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds containing the 4-(4-fluorophenyl)piperidine scaffold, demonstrating their affinity for various CNS targets and their pharmacokinetic properties.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of 4-(4-Fluorophenyl)piperidine Derivatives

| Compound | Dopamine D2 | Dopamine D3 | Dopamine D4 | Serotonin 5-HT2A | Serotonin Transporter (SERT) | Reference |

| Haloperidol Analog (Compound 13) | - | - | - | - | - | [3] |

| GBR 12909 Analog | - | - | - | - | - | [8] |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | - | - | - | - | - | [9] |

| JJC8–088 | - | - | - | - | 2.60 | [4] |

| 4,4-difluoro-3-(phenoxymethyl)piperidine Analog (8b) | - | - | 5.5 | - | - | [10] |

Table 2: In Vitro Functional Activity (IC50/EC50, nM) of 4-(4-Fluorophenyl)piperidine Derivatives

| Compound | Assay | Target | IC50/EC50 (nM) | Reference |

| Cariprazine Metabolite (DDCAR) | [35S]GTPγS binding | Dopamine D2 | - | [11] |

| Cariprazine Metabolite (DDCAR) | [35S]GTPγS binding | Dopamine D3 | - | [11] |

Table 3: Preclinical Pharmacokinetic Parameters of a 4-(4-Fluorophenyl)piperidine Derivative (GNE-A) [12]

| Species | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Mouse | Oral | - | - | - | 88.0 |

| Rat | Oral | 1.67 | - | - | 11.2 |

| Dog | Oral | 16.3 | - | - | 55.8 |

| Monkey | Oral | - | - | - | 72.4 |

Detailed Experimental Protocols

In Vitro Radioligand Binding Assay for Dopamine D2 Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing human dopamine D2 receptors

-

[3H]-Spiperone (radioligand)

-

Haloperidol (competing ligand for non-specific binding)

-

Test compound

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D2 cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of varying concentrations of the test compound.

-

Add 50 µL of [3H]-Spiperone at a concentration close to its Kd.

-

Add 150 µL of the membrane preparation to each well.

-

Incubate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of a test compound in rodents.[13][14][15]

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[14]

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test.

-

Place the animal in the center of the maze, facing one of the enclosed arms.

-

Allow the animal to freely explore the maze for a 5-minute period.[16]

-

Record the animal's behavior using a video tracking system.

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

Data Analysis:

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Compare the results between the test compound-treated group and the vehicle-treated group using appropriate statistical tests.

-

In Vivo Forced Swim Test (FST) for Antidepressant Activity

Objective: To evaluate the antidepressant-like properties of a test compound in rodents.[17][18][19]

Apparatus:

-

A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[20]

Procedure:

-

Pre-test session (Day 1): Place each animal in the water cylinder for 15 minutes. This session is for habituation.

-

Test session (Day 2): Administer the test compound or vehicle to the animals. After a specific absorption time, place the animals back into the water cylinder for a 5-minute test session.

-

Record the entire test session using a video camera.

-

Behavioral Scoring:

-

Immobility: The time the animal spends floating motionless or making only small movements to keep its head above water.

-

Swimming: The time the animal spends actively moving around the cylinder.

-

Climbing: The time the animal spends making active movements with its forepaws in and out of the water, usually directed against the walls.

-

-

Data Analysis:

-

A significant decrease in immobility time in the test compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

-

In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability

Objective: To predict the passive permeability of a test compound across the blood-brain barrier.[21][22][23]

Materials:

-

96-well filter plate (donor plate)

-

96-well acceptor plate

-

Artificial membrane solution (e.g., porcine brain lipid in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound

-

UV-Vis plate reader

Procedure:

-

Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Fill the acceptor plate wells with PBS.

-

Dissolve the test compound in PBS to a known concentration and add it to the wells of the donor plate.

-

Place the donor plate on top of the acceptor plate, creating a "sandwich".

-

Incubate the plate assembly at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).

-

After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader.

-

Data Analysis:

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

-

Compounds are often categorized as high or low permeability based on their Pe values.

-

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway of Atypical Antipsychotics

The therapeutic effects of atypical antipsychotics containing the 4-(4-fluorophenyl)piperidine scaffold are mediated by their complex interactions with dopamine and serotonin signaling pathways in different brain regions.

Caption: Atypical antipsychotic signaling pathway.

Experimental Workflow for Preclinical CNS Drug Discovery

The preclinical development of a CNS drug candidate involves a multi-stage process of in vitro and in vivo testing to establish its pharmacological profile, efficacy, and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. dovepress.com [dovepress.com]

- 12. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elevated plus maze protocol [protocols.io]

- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 19. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 20. animal.research.wvu.edu [animal.research.wvu.edu]

- 21. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of 4-(4-Fluorophenyl)piperidine in Paroxetine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI), focusing on the pivotal role of the precursor, 4-(4-Fluorophenyl)piperidine. Paroxetine's therapeutic success in treating depression and other neurological disorders has spurred significant research into efficient and stereoselective synthetic routes. This document outlines a well-established pathway, detailing the chemical transformations from a derivative of 4-(4-fluorophenyl)piperidine to the final active pharmaceutical ingredient (API). The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the synthesis, including detailed experimental protocols, quantitative data, and process visualizations.

Introduction to Paroxetine and its Precursor

Paroxetine, chemically known as (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy)methyl]piperidine, is a potent and selective inhibitor of serotonin (5-hydroxytryptamine) reuptake.[1] The core structure of paroxetine features a 3,4-disubstituted piperidine ring, making the stereoselective synthesis of this central scaffold a critical challenge. A key intermediate in many successful synthetic strategies is (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine, a derivative of 4-(4-fluorophenyl)piperidine. This precursor already contains the desired stereochemistry at two chiral centers, significantly streamlining the subsequent synthetic steps.

Synthetic Pathway Overview

The synthesis of paroxetine from (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine can be conceptually divided into four primary stages:

-

Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is protected to prevent unwanted side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

-

Activation of the Hydroxyl Group: The primary hydroxyl group is converted into a good leaving group to facilitate nucleophilic substitution. This is typically achieved through mesylation.

-

Williamson Ether Synthesis: The activated intermediate is reacted with sesamol to form the characteristic aryloxymethyl ether linkage of paroxetine.

-

Deprotection and Salt Formation: The Boc protecting group is removed, and the resulting paroxetine free base is converted to a stable, crystalline salt, typically the hydrochloride salt, for pharmaceutical formulation.

Figure 1: Overall synthetic workflow for Paroxetine.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of paroxetine hydrochloride propan-2-ol solvate from (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine.

| Step | Reactant | Reagent(s) | Product | Yield (%) |

| 1. N-Boc Protection | L-o-chlorotartranilic acid salt of (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine | Di-tert-butyl dicarbonate ((Boc)₂O), 25% aq. NaOH | N-tert-butoxycarbonyl-(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine | - |

| 2. Mesylation | N-tert-butoxycarbonyl-(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | N-Boc-(3S,4R)-4-(4-fluorophenyl)-3-(mesyloxymethyl)piperidine | - |

| 3. Williamson Ether Synthesis | N-Boc-(3S,4R)-4-(4-fluorophenyl)-3-(mesyloxymethyl)piperidine | Sesamol, 28% Sodium methoxide (NaOMe) in methanol | N-Boc Paroxetine | - |

| 4. Deprotection and Salt Formation | N-Boc Paroxetine | 20% Hydrogen chloride (HCl) in isopropanol (IPA) | Paroxetine hydrochloride propan-2-ol solvate | 87.14% (from compound 6)[1] |

Note: The yields for the intermediate steps are not explicitly provided in the cited literature; the overall yield is reported from the starting piperidine derivative.

Experimental Protocols

The following are detailed experimental protocols for each key step in the synthesis of paroxetine.

Step 1: N-tert-Butoxycarbonyl (N-Boc) Protection

This step involves the protection of the piperidine nitrogen with a Boc group to prevent its reaction in subsequent steps.

Procedure:

-

A mixture of the L-o-chlorotartranilic acid salt of (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (24.35 g, 0.05 mol), di-tert-butyl dicarbonate (11.46 g, 0.0525 mol), toluene (61 ml), and water (49 ml) is prepared.[1]

-

To this mixture, a 25% aqueous sodium hydroxide solution (8.4 g) is added dropwise at a temperature of 25–30 °C.[1]

-

The reaction mixture is then gradually warmed and stirred at 45–55 °C for 2 hours.[1]

-

After the reaction is complete, the organic layer is separated and washed with water.[1]

-

The solvent is partially distilled to remove water azeotropically, and the same amount of toluene is added to yield a toluene solution of N-tert-butoxycarbonyl-(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine.[1]

Figure 2: N-Boc protection experimental workflow.

Step 2: Mesylation of the Hydroxyl Group

The primary alcohol is converted to a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Procedure:

-

To the toluene solution of N-tert-butoxycarbonyl-(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine from the previous step, triethylamine (5.31 g) is added, and the mixture is cooled to 0–5 °C.[1]

-

Methanesulfonyl chloride (6.02 g) is then added dropwise to the solution while maintaining the temperature between 0–10 °C.[1]

-

The reaction mixture is stirred at 22–25 °C for 75 minutes.[1]

-

Water (56 ml) is added, and the organic layer is separated and washed with a 25% aqueous sodium hydroxide solution (8.0 g) to give a toluene solution of N-Boc-(3S,4R)-4-(4-fluorophenyl)-3-(mesyloxymethyl)piperidine.[1]

Step 3: Williamson Ether Synthesis with Sesamol

This crucial step forms the ether linkage between the piperidine derivative and sesamol.

Procedure:

-

The toluene solution of the mesylated intermediate is added to a mixture of sesamol (7.60 g), 28% sodium methoxide in methanol (10.13 g), and toluene (68 ml).[1]

-

The reaction mixture is heated at reflux for 5.5 hours.[1]

-

The reflux temperature is then raised to 110 °C by removing methanol, and this temperature is maintained for 1.5 hours.[1]

-

After cooling, the reaction mixture is washed with 25% aqueous sodium hydroxide and then with water to yield a toluene solution of N-Boc paroxetine.[1]

Figure 3: Williamson ether synthesis workflow.

Step 4: Deprotection and Formation of Paroxetine Hydrochloride

The final step involves the removal of the Boc protecting group and the formation of the crystalline hydrochloride salt of paroxetine.

Procedure:

-

The toluene from the N-Boc paroxetine solution is removed by distillation.[1]

-

Isopropanol (IPA) (19 ml) is added to the residue and then distilled off.[1]

-

Another portion of IPA (19 ml) is added to the residue.[1]

-

To this solution, a 20% solution of hydrogen chloride in IPA (13.67 g) is added at 71–75 °C over a period of 1 hour, followed by stirring for 2.5 hours.[1]

-

The solution is decolorized with activated carbon (1.07 g) and filtered.[1]

-

The filtrate is gradually cooled to 3 °C to induce crystallization of the paroxetine hydrochloride IPA solvate.[1]

-

The crystals are collected and dried under vacuum at 50 °C for 3 hours and then at 85 °C for 12 hours to yield the final product.[1]

Conclusion

The synthetic route from 4-(4-fluorophenyl)piperidine derivatives, specifically (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine, represents a robust and well-documented pathway for the production of paroxetine. The stereochemical integrity of the precursor is crucial for the efficiency of the overall synthesis. This guide provides a detailed framework for understanding and implementing this synthesis, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. The provided protocols and data serve as a foundation for further optimization and scale-up of paroxetine synthesis.

References

4-(4-Fluorophenyl)piperidine: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)piperidine, a key heterocyclic building block in medicinal chemistry. The document details its discovery and historical development, focusing on its pivotal role as a precursor in the synthesis of significant pharmaceutical agents. A thorough compilation of its physicochemical properties is presented in tabular format for easy reference. Furthermore, this guide provides a detailed, step-by-step experimental protocol for a common and efficient synthesis of 4-(4-Fluorophenyl)piperidine via catalytic hydrogenation. The logical workflow of this synthesis is also visualized using a Graphviz diagram. While direct pharmacological data on the core molecule is scarce, its importance is underscored by its integration into numerous centrally active compounds.

Introduction and Historical Context

The discovery and development of 4-(4-Fluorophenyl)piperidine are intrinsically linked to the broader exploration of 4-arylpiperidine scaffolds in the mid-20th century for their potential as central nervous system (CNS) active agents. While a singular "discovery" paper for the unsubstituted parent compound is not readily identifiable, its emergence as a critical intermediate is evident in the patent literature of the early 1970s.

A key milestone in the history of this compound is its role as a precursor in the synthesis of the selective serotonin reuptake inhibitor (SSRI), paroxetine. U.S. Patent 4,007,196, with a priority date of 1973, describes 3-substituted 1-alkyl-4-(fluorophenyl)piperidines as potent antidepressants and anti-Parkinsonian agents. This patent details the synthesis of derivatives from precursors that would necessitate the availability of 4-(4-Fluorophenyl)piperidine or its immediate precursors, solidifying its importance in pharmaceutical research and development from this period onward.

The introduction of a fluorine atom onto the phenyl ring is a strategic choice in medicinal chemistry, often employed to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets. These favorable properties have made 4-(4-Fluorophenyl)piperidine a sought-after building block for a wide range of therapeutic agents beyond antidepressants, including antipsychotics and other CNS-targeted drugs. More recently, this piperidine derivative has also been identified as a precursor in the illicit synthesis of fentanyl analogues, highlighting its versatile reactivity.

Physicochemical and Pharmacological Properties

4-(4-Fluorophenyl)piperidine is a white crystalline solid at room temperature. It is sparingly soluble in water but exhibits good solubility in many organic solvents.[1] While it is a crucial component of many pharmacologically active molecules, comprehensive studies on the intrinsic pharmacological profile of the unsubstituted parent compound are not widely available in the public domain. Its primary role in the scientific literature is that of a synthetic intermediate rather than a pharmacologically active agent in its own right.

Quantitative Data

The following tables summarize the key physicochemical properties of 4-(4-Fluorophenyl)piperidine.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄FN | [2] |

| Molecular Weight | 179.23 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 430.1 ± 40.0 °C (Predicted) | [3] |

| Flash Point | 110.2 °C | [3] |

| Density | 1.272 ± 0.06 g/cm³ (Predicted) | [3] |

| Vapor Pressure | 0.0136 mmHg at 25°C | [3] |

| pKa | 3.33 ± 0.10 (Predicted) | [3] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Reference(s) |

| IUPAC Name | 4-(4-fluorophenyl)piperidine | [2] |

| InChI | InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2 | [2] |

| InChIKey | AFYALJSDFPSAAZ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1CNCCC1C2=CC=C(C=C2)F | [2] |

| XLogP3 | 2.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 179.111027613 Da | [2] |

| Topological Polar Surface Area | 12 Ų | [2] |

| Heavy Atom Count | 13 | [2] |

Synthesis and Experimental Protocols

The synthesis of 4-(4-Fluorophenyl)piperidine is most commonly achieved through the catalytic hydrogenation of a corresponding tetrahydropyridine precursor. This method is efficient and yields the desired product in high purity.

Key Synthesis Workflow

The logical flow of a prevalent synthetic route is depicted below. This process involves the initial protection of the piperidine nitrogen (often with a benzyl group), followed by catalytic hydrogenation to reduce the double bond of the tetrahydropyridine ring, and finally, deprotection to yield the target compound.

References

The Fluorophenylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fluorophenylpiperidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of biological targets, particularly within the central nervous system (CNS). The strategic incorporation of a fluorine atom onto the phenyl ring, coupled with the conformational flexibility of the piperidine moiety, endows these molecules with unique physicochemical properties that enhance their drug-like characteristics, including metabolic stability, membrane permeability, and binding affinity.[1] This technical guide provides a comprehensive overview of the biological significance of the fluorophenylpiperidine scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support ongoing research and development efforts.

I. Biological Activities and Therapeutic Targets

Derivatives of the fluorophenylpiperidine scaffold have been extensively investigated as potent and selective ligands for a variety of CNS targets, including monoamine transporters and G-protein coupled receptors (GPCRs). Their therapeutic applications span a range of neurological and psychiatric disorders.

Monoamine Transporter Inhibition

Fluorophenylpiperidine-based compounds are prominent as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these molecules prolong their signaling, a mechanism central to the action of many antidepressants and psychostimulants.

Dopamine Transporter (DAT) Ligands: A notable example is the GBR series of compounds, such as GBR 12909 and its analogs, which feature a bis(4-fluorophenyl)methoxyethyl group attached to a piperidine or piperazine ring. These compounds exhibit high affinity and selectivity for DAT and have been instrumental in studying the dopaminergic system and as potential treatments for cocaine abuse. Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine nitrogen substituent and the nature of the aromatic rings significantly influence binding affinity and selectivity.

G-Protein Coupled Receptor (GPCR) Modulation

The fluorophenylpiperidine scaffold is a key component in ligands targeting various GPCRs, including serotonin, dopamine, and opioid receptors.

Serotonin (5-HT) Receptor Ligands: The 5-HT2A receptor, a key target for antipsychotic and psychedelic drugs, is a primary focus for fluorophenylpiperidine derivatives. ACP-103 (pimavanserin), for instance, is a potent 5-HT2A inverse agonist with a fluorophenylmethyl-substituted piperidine core, demonstrating efficacy in the treatment of Parkinson's disease psychosis.

Dopamine Receptor Ligands: Derivatives have been developed as selective antagonists for the D4 receptor, which is implicated in the pathophysiology of L-DOPA-induced dyskinesias in Parkinson's disease.

Opioid Receptor Agonists: The 4-phenylpiperidine substructure is a classic pharmacophore for opioid receptor agonists. Fluorination of the phenyl ring can modulate the potency and selectivity of these compounds for the µ (mu), δ (delta), and κ (kappa) opioid receptors, offering potential for the development of novel analgesics with improved side-effect profiles.

Positron Emission Tomography (PET) Imaging Agents

The incorporation of the positron-emitting isotope fluorine-18 ([18F]) into the fluorophenylpiperidine scaffold allows for the development of radiotracers for PET imaging. These agents enable the non-invasive visualization and quantification of their target proteins in the living brain, proving invaluable for disease diagnosis, understanding pathophysiology, and for drug development and receptor occupancy studies.

II. Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro binding affinities and functional potencies of representative fluorophenylpiperidine derivatives for various CNS targets.

Table 1: Binding Affinities of Fluorophenylpiperidine Analogs at Monoamine Transporters

| Compound ID | Target | Ki (nM) | Reference |

| GBR 12909 Analog (1b) | DAT | Potent | [2] |

| SERT | - | [2] | |

| 9a | DAT | High Potency | [2] |

| SERT | - | [2] | |

| GBR 12909 | DAT | - | [3] |

| GBR 12909 Analog (2) | DAT | - | [3] |

| (S)-4-(3,4-dichlorophenyl)-4-(1H-indol-4-yl)-N-methylbutan-1-amine | DAT | Potent | [3] |

| SERT | Potent | [3] |

Table 2: Biological Activity of Fluorophenylpiperidine Derivatives at GPCRs

| Compound | Target | Assay Type | Value (nM) | Reference |

| ACP-103 (Pimavanserin) | 5-HT2A | pKi | 9.3 (membranes) | [4] |

| 5-HT2A | pIC50 (inverse agonist) | 8.7 | [4] | |

| 5-HT2C | pKi | 8.8 (membranes) | [4] | |

| 5-HT2C | pIC50 (inverse agonist) | 7.1 | [4] | |

| 8b (D4 Antagonist) | D4 | Ki | 5.5 | [5] |

| 8c (D4 Antagonist) | D4 | Ki | 13 | [5] |

| 8e (D4 Antagonist) | D4 | Ki | 27 | [5] |

III. Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays relevant to the characterization of fluorophenylpiperidine derivatives.

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter using [³H]WIN 35,428.

-

Receptor Source: Crude membrane preparations from rat striatal tissue or cells stably expressing the human dopamine transporter.

-

Radioligand: [³H]WIN 35,428.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Non-specific Binding Control: 10 µM cocaine or GBR 12909.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]WIN 35,428 (typically at its Kd value), and varying concentrations of the test compound or the non-specific binding control.

-

Initiate the binding reaction by adding the receptor membrane preparation.

-

Incubate for 60-120 minutes at 4°C to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6][7]

This functional assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor by monitoring changes in intracellular calcium concentration.

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Procedure:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

For antagonist testing, pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Initiate the response by adding a known agonist (e.g., serotonin or a selective 5-HT2A agonist) at a concentration that gives a submaximal response (e.g., EC80).

-

Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

-

Data Analysis: For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 and Emax values. For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

In Vivo Behavioral Assays

This model is used to assess the potential antipsychotic-like activity of a compound by measuring its ability to attenuate the locomotor hyperactivity induced by amphetamine.

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically record locomotor activity.

-

Procedure:

-

Habituate the rats to the open-field arenas for 30-60 minutes on one or two days prior to testing.

-

On the test day, administer the test compound or vehicle at the desired dose and route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.).

-

After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 0.5-1.5 mg/kg, i.p.).

-

Immediately place the rats in the open-field arenas and record locomotor activity for 60-90 minutes.

-

-

Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, number of beam breaks, or time spent moving. Compare the activity of the test compound-treated group to the vehicle- and amphetamine-only control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[2][8][9][10][11]

PPI is a measure of sensorimotor gating, which is deficient in schizophrenia. This test assesses the ability of a potential antipsychotic drug to restore or enhance PPI.

-

Animals: Mice (e.g., C57BL/6J) or rats.

-

Apparatus: Acoustic startle chambers (e.g., SR-LAB) that can deliver acoustic stimuli and measure the whole-body startle response.

-

Procedure:

-

Administer the test compound or vehicle.

-

After a pre-treatment period, place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

-

Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 74, 78, or 82 dB for 20 ms) presented 100 ms before the startling pulse.

-

No-stimulus trials: Background noise only.

-

-

-

Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Compare the %PPI between treatment groups.[1][12][13][14][15]

Pharmacokinetic Analysis

This protocol outlines a general method for the quantification of fluorophenylpiperidine derivatives in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

To a 50-100 µL aliquot of plasma, add an internal standard (a structurally similar compound, ideally a stable isotope-labeled version of the analyte).

-

Perform protein precipitation by adding 3-4 volumes of cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Conditions:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the detection of the analyte and internal standard using multiple reaction monitoring (MRM) by selecting the precursor ion and a specific product ion for each.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards. Use this curve to determine the concentration of the analyte in the unknown study samples.[16][17][18][19][20][21][22][23]

IV. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of fluorophenylpiperidine derivatives.

References

- 1. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. b-neuro.com [b-neuro.com]

- 3. researchgate.net [researchgate.net]

- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. reprocell.com [reprocell.com]

- 8. researchgate.net [researchgate.net]

- 9. jneurosci.org [jneurosci.org]

- 10. Stereotyped behavior: effects of d-amphetamine and methylphenidate in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methamphetamine-Induced Neurotoxicity Alters Locomotor Activity, Stereotypic Behavior, and Stimulated Dopamine Release in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]

- 14. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]

- 15. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. isnct.net [isnct.net]